4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate
Overview
Description
4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Degradation of Pollutants
Research has indicated the effectiveness of advanced oxidation processes (AOPs) in the degradation of various pollutants, including acetaminophen, with 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate potentially playing a role in these processes. Studies like those by Qutob et al. (2022) have documented the degradation pathways, kinetics, and by-products of these processes, emphasizing the importance of understanding the reactivity and environmental impact of degradation products such as hydroquinone, benzoic acid, and others in treating polluted water systems Qutob et al., 2022.
Antioxidant Activity
The study of antioxidants, including the role of various hydroxy acids, is critical in fields ranging from food engineering to pharmaceuticals. Research by Munteanu and Apetrei (2021) provides insights into the detection mechanisms, applicability, and effectiveness of different antioxidant tests. This research highlights the potential applications of compounds like this compound in assessing the antioxidant capacity of complex samples, offering a foundation for exploring its use in enhancing antioxidant properties in various contexts Munteanu & Apetrei, 2021.
Influence on Biological Systems
Investigations into the influence of metals on the electronic systems of biologically important ligands, including benzoic acid derivatives, have provided valuable insights into their interactions with biological targets. Studies by Lewandowski et al. (2005) have utilized spectroscopic techniques to elucidate the impact of these interactions on the stability and reactivity of compounds like this compound, offering potential applications in understanding the physico-chemical properties relevant to biological and medical research Lewandowski et al., 2005.
Role in Enzymatic Reactions
The application of hydroxy acids, including this compound, in enzymatic reactions has been a subject of study, especially concerning their effect on starch structure and functionality. Research by Wang and Copeland (2015) reviews the impact of acid hydrolysis on starch, indicating the potential of hydroxy acids in modifying the structural and functional properties of starch without disrupting its granular morphology. This offers a glimpse into the utility of such compounds in food science and technology, enhancing the understanding of their role in biotechnological applications Wang & Copeland, 2015.
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . In case of contact with skin, wash with plenty of soap and water. If inhaled, move the person into fresh air and keep at rest in a position comfortable for breathing .
Mechanism of Action
Target of Action
Morpholine is a heterocyclic amine, which is known for its incorporation into various chemical structures due to its versatility and reactivity.
Mode of Action
This implies that the compound may also participate in chemical reactions that involve hydrolysis or other transformations based on the functional groups present in its structure.
Pharmacokinetics
. Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time.
Properties
IUPAC Name |
4-hydroxy-3-(morpholin-4-ylmethyl)benzoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.H2O/c14-11-2-1-9(12(15)16)7-10(11)8-13-3-5-17-6-4-13;/h1-2,7,14H,3-6,8H2,(H,15,16);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQPDPKXACNPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583637 | |
Record name | 4-Hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177335-94-2, 143269-99-2 | |
Record name | Benzoic acid, 4-hydroxy-3-(4-morpholinylmethyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177335-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-(morpholinomethyl)benzoic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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